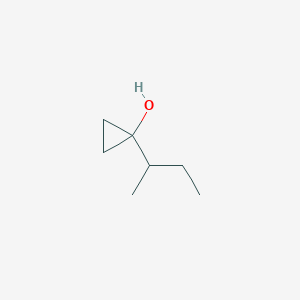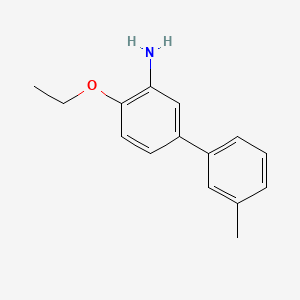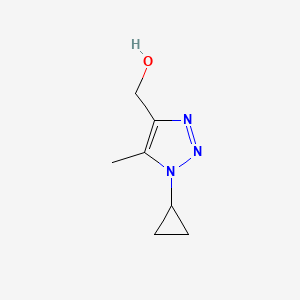
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of (1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of aryl azides with suitable acetone derivatives in methanol can yield triazole derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly in the presence of copper catalysts.
Common reagents and conditions used in these reactions include methanol, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting or modulating their activity. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
(1-cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be compared with other triazole derivatives, such as:
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: Similar structure but with a pyrazole ring instead of a triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative used in the synthesis of nucleoside analogues.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(1-cyclopropyl-5-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-11)8-9-10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
InChI-Schlüssel |
UTKRUDCAATVZNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


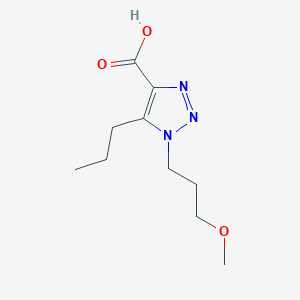
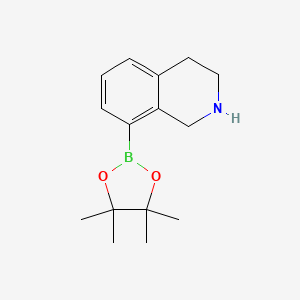
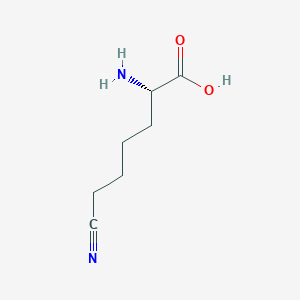
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
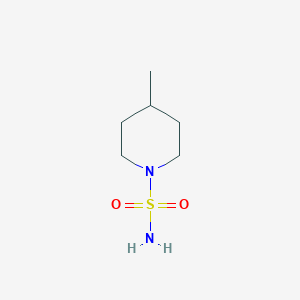
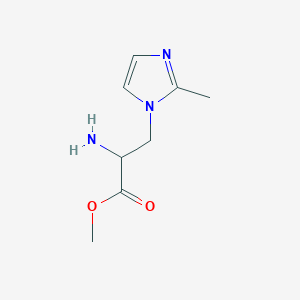
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
